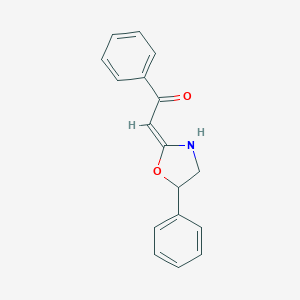
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone, also known as PPOE, is a chemical compound that has gained significant attention in the scientific research community. PPOE is a ketone derivative that is commonly used in various research studies due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is not fully understood. However, it is believed that 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response, and inhibition of their activity can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to have various biochemical and physiological effects. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a reduction in inflammation. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has several advantages and limitations for lab experiments. One of the main advantages of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is its versatility. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone can be used in various research studies, including medicinal chemistry, pharmacology, and biochemistry. Additionally, 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is relatively easy to synthesize, and it can be produced in high yields. However, one of the main limitations of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is its potential toxicity. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to be toxic in certain cell lines, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for the research of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. One potential future direction is the development of novel anti-inflammatory agents based on the structure of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. Additionally, further research is needed to fully understand the mechanism of action of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. Furthermore, the potential use of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone as an anti-cancer and anti-viral agent should be further explored. Finally, the potential toxicity of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone should be further investigated to ensure its safe use in scientific research.
Méthodes De Synthèse
The synthesis of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone involves the reaction of 2-phenylacetyl chloride with 5-phenyl-2-oxazolidinone in the presence of a base. The reaction results in the formation of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone, which can be purified through recrystallization. The synthesis method of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is relatively straightforward, and the compound can be produced in high yields.
Applications De Recherche Scientifique
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been extensively used in scientific research due to its unique chemical properties. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is a versatile compound that can be used in various research studies, including medicinal chemistry, pharmacology, and biochemistry. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been used as a starting material in the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
(2E)-1-phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H15NO2/c19-15(13-7-3-1-4-8-13)11-17-18-12-16(20-17)14-9-5-2-6-10-14/h1-11,16,18H,12H2/b17-11+ |
Clé InChI |
QBJDSMZBPABJSC-GZTJUZNOSA-N |
SMILES isomérique |
C1C(O/C(=C/C(=O)C2=CC=CC=C2)/N1)C3=CC=CC=C3 |
SMILES |
C1C(OC(=CC(=O)C2=CC=CC=C2)N1)C3=CC=CC=C3 |
SMILES canonique |
C1C(OC(=CC(=O)C2=CC=CC=C2)N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)
![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)




![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)

![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)

![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)
